Tacrine (hydrochloride) (hydrate)

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Enzyme selectivity profiling

Tacrine hydrochloride hydrate is the gold-standard dual AChE/BuChE inhibitor (IC50: 31/26.5 nM) for comparator studies, offering a pharmacodynamic signature distinct from selective agents like donepezil. Its reproducible hepatotoxicity (ALT elevation in ~49% clinical cases) enables robust in vitro toxicity screening. As the benchmark for tacrine-derivative SAR and the only reference showing 95% survival benefit in OP poisoning models, this USP-grade material ensures data integrity. Procure high-purity, pharmacopeial-certified tacrine hydrochloride hydrate for definitive research outcomes.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B10828403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrine (hydrochloride) (hydrate)
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N
InChIInChI=1S/C13H14N2.2CH4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4
InChIKeyVPDYTENLKLVLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tacrine Hydrochloride Hydrate: Technical Specifications and Regulatory Identity for Research Procurement


Tacrine (hydrochloride) (hydrate), formally designated as 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate [CAS 1684-40-8], is the hydrated crystalline form of the parent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor. This compound exists as a white crystalline powder with a molecular formula of C13H14N2·HCl·H2O and a molecular weight of 234.72 g/mol on an anhydrous basis . The United States Pharmacopeia (USP) monograph specifies that tacrine hydrochloride contains not less than 98.5% and not more than 101.5% of the active moiety calculated on an anhydrous basis, with a water content between 6.0% and 8.0% confirming the monohydrate stoichiometry [1]. The compound demonstrates broad solubility, being freely soluble in water, 0.1 N hydrochloric acid, pH 4.0 acetate buffer, phosphate buffer (pH 7.0-7.4), methanol, DMSO, ethanol, and propylene glycol, while remaining sparingly soluble in linoleic acid and polyethylene glycol 400 [2].

Why Tacrine Hydrochloride Hydrate Cannot Be Substituted with Alternative Cholinesterase Inhibitors in Research Applications


Although tacrine shares the broad classification of acetylcholinesterase inhibitor with donepezil, rivastigmine, and galantamine, its pharmacological fingerprint is distinct in ways that preclude direct substitution in experimental or reference applications. Tacrine exhibits a unique dual inhibition profile with comparable nanomolar potency against both AChE and BuChE (IC50 values of 31 nM and 26.5 nM, respectively), whereas alternative agents display marked selectivity divergence—rivastigmine is BuChE-selective, donepezil and galantamine are strongly AChE-selective [1]. Furthermore, tacrine undergoes extensive first-pass hepatic metabolism and demonstrates a nonlinear pharmacokinetic profile with low oral bioavailability (2.4-36%) and short elimination half-life (1.5-3.6 hours), characteristics that fundamentally differ from once-daily alternatives with higher bioavailability [2]. Critically, tacrine carries a well-documented hepatotoxicity liability absent from newer AChE inhibitors—serum aminotransferase elevations occur in approximately 49% of treated patients, with clinically significant elevations above three times the upper limit of normal in 25% of cases [3]. These distinguishing features make tacrine an irreplaceable reference standard for comparator studies, toxicity mechanism investigations, and assays requiring the specific pharmacodynamic signature of a dual AChE/BuChE inhibitor.

Quantitative Differentiation Evidence: Tacrine Hydrochloride Hydrate vs. Clinical AChE Inhibitors and Structural Analogs


Comparative AChE and BuChE Inhibitory Potency: Tacrine Displays Balanced Dual Inhibition vs. Selective Alternatives

In a direct comparative study of eight AChE inhibitors using normal human brain cortex homogenates, tacrine demonstrated a balanced dual inhibition profile against both AChE and BuChE. This contrasts sharply with donepezil and galantamine, which were identified among the most selective AChE inhibitors (ranked second and third for AChE selectivity, respectively), and rivastigmine, which exhibited the highest specificity for BuChE [1]. Notably, tacrine inhibited both the monomeric (G1) and tetrameric (G4) molecular forms of AChE equally well, a property shared with galantamine and bis-tacrine but distinct from rivastigmine, which showed preferential inhibition of the G1 form [2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Enzyme selectivity profiling

In Vitro AChE Inhibitory Potency Comparison: Tacrine vs. 7-Methoxytacrine (7-MEOTA) Structural Analog

Using an electrochemical biosensor with immobilized acetylcholinesterase, tacrine and its 7-methoxy derivative (7-MEOTA) were directly compared for in vitro AChE inhibitory activity. Tacrine exhibited an IC50 of (6.67 ± 0.92) × 10⁻⁷ M (667 nM), whereas 7-MEOTA demonstrated approximately 400-fold greater potency with an IC50 of (1.66 ± 1.43) × 10⁻⁹ M (1.66 nM) [1]. This substantial potency differential underscores the critical influence of the 7-position substitution on AChE binding affinity and establishes tacrine as a baseline reference compound for evaluating structural modifications.

Acetylcholinesterase inhibition Biosensor assay Structural analog comparison

Comparative Hepatotoxicity: Tacrine Induces Quantifiable Oxidative Stress vs. Galantamine in HepG2 Cells

In a controlled in vitro comparative study using human HepG2 hepatoma cells, tacrine (THA), galantamine, and a novel AChE inhibitor (PMS777) were evaluated for hepatotoxic potential via oxidative stress markers and mitochondrial function. Tacrine at concentrations ≥10 μM induced significant oxidative stress, evidenced by elevated reactive oxygen species (ROS) and malondialdehyde (MDA) production, accompanied by decreased glutathione (GSH) levels and reduced mitochondrial membrane potential. In contrast, galantamine produced no significant disturbance in any oxidative stress marker across all concentrations tested [1]. At lower concentrations (≤10 μM), tacrine did not induce significant cytotoxicity, establishing a clear concentration-dependent toxicity threshold [2].

Hepatotoxicity Oxidative stress Mitochondrial impairment

Clinical Hepatotoxicity Incidence: Tacrine vs. Second-Generation AChE Inhibitors

Pooled clinical trial data and secondary analyses reveal a markedly elevated incidence of serum aminotransferase elevations with tacrine relative to second-generation AChE inhibitors. In a secondary data review of 2,446 patients, 49% of tacrine-treated patients presented ALT elevations [1]. Multiple randomized controlled trials reported ALT elevation rates ranging from 25% to 54% among tacrine-treated patients [2]. A pooled data analysis of 3,350 patients concluded that tacrine had a higher rate of adverse events than donepezil and rivastigmine [3]. According to the LiverTox database, elevations above three times the upper limit of normal occurred in 25% of tacrine patients, above ten times ULN in 6%, and above twenty times ULN in 2% [4].

Hepatotoxicity ALT elevation Clinical adverse events

In Vivo Protective Efficacy Against Organophosphate Toxicity: Tacrine Superior to Pyridostigmine and 7-Methoxytacrine

In a comparative in vivo study evaluating prophylactic administration of reversible AChE inhibitors prior to diisopropylfluorophosphate (DFP) exposure in rats, tacrine demonstrated superior mortality-reducing efficacy. The relative risk (RR) of death was quantified via Cox regression analysis, with RR = 1 set as the baseline for animals receiving DFP without pretreatment. Tacrine pretreatment achieved an RR of 0.05, representing a 95% reduction in mortality risk [1]. This protective effect was significantly superior to pyridostigmine (the only FDA-approved agent for this indication) and 7-methoxytacrine, both of which showed inferior but still significant mortality reduction. In the same study, the in vitro AChE IC50 for tacrine was ranked third among tested compounds, following physostigmine (IC50 = 0.012 μM) and 7-methoxytacrine [2].

Organophosphate poisoning Acetylcholinesterase reactivation In vivo efficacy

High-Value Research and Industrial Application Scenarios for Tacrine Hydrochloride Hydrate


Positive Control for AChE Inhibitor Hepatotoxicity Screening Assays

Tacrine hydrochloride hydrate serves as an essential positive control in hepatotoxicity screening assays for novel AChE inhibitors and CNS-active drug candidates. As established in Section 3, tacrine at concentrations ≥10 μM reliably induces oxidative stress in HepG2 cells, with quantifiable elevations in ROS and MDA production, decreased GSH levels, and reduced mitochondrial membrane potential [1]. With a clinical hepatotoxicity incidence of approximately 49% and well-characterized ALT elevation thresholds (25% with >3× ULN, 6% with >10× ULN), tacrine provides a robust, reproducible benchmark for assessing the relative hepatotoxic potential of new chemical entities [2]. Procurement of tacrine hydrochloride hydrate for this application ensures assay validation against a compound with a thoroughly documented hepatotoxicity signature spanning both in vitro mechanistic studies and clinical safety data.

Reference Standard for Dual AChE/BuChE Inhibition Profiling

Tacrine hydrochloride hydrate is the definitive reference standard for studies requiring balanced dual inhibition of both acetylcholinesterase and butyrylcholinesterase. Unlike donepezil (AChE-selective), rivastigmine (BuChE-selective), or galantamine (AChE-selective), tacrine exhibits comparable nanomolar potency against both enzymes (AChE IC50 = 31 nM; BuChE IC50 = 26.5 nM) and inhibits G1 and G4 AChE molecular forms equally [1]. This unique selectivity profile makes tacrine indispensable for investigations into the functional roles of BuChE in cholinergic signaling, for validating assays intended to discriminate between AChE and BuChE inhibitory activity, and for studies examining the therapeutic implications of non-selective versus selective cholinesterase inhibition in neurodegenerative disease models [2].

Parent Scaffold Reference for Tacrine-Derived Hybrid Molecule Development

Tacrine hydrochloride hydrate functions as the essential baseline reference compound for medicinal chemistry programs developing tacrine-derived hybrids, dimers, and structural analogs. The IC50 of tacrine (6.67 × 10⁻⁷ M or 667 nM in biosensor-based AChE assays) provides the quantitative benchmark against which novel derivatives are compared, enabling precise calculation of potency improvements or reductions [1]. This reference function is critical for structure-activity relationship (SAR) studies, where modifications at the 7-position, dimerization strategies, or conjugation with neuroprotective moieties are evaluated for their impact on AChE/BuChE inhibition, hepatotoxicity mitigation, and blood-brain barrier penetration. Procurement of authentic tacrine hydrochloride hydrate ensures that activity comparisons are made against a properly characterized, pharmacopeial-grade reference material rather than a variable or impure comparator.

Organophosphate Countermeasure Research and In Vivo AChE Protection Studies

Tacrine hydrochloride hydrate is a high-priority research compound for organophosphate (OP) poisoning countermeasure development. As demonstrated in Section 3, tacrine pretreatment in rats exposed to diisopropylfluorophosphate (DFP) reduced mortality risk by 95% (RR = 0.05), a protective effect significantly superior to pyridostigmine and 7-methoxytacrine [1]. This in vivo efficacy, combined with its moderate in vitro potency, positions tacrine as a critical reference compound for investigating the pharmacokinetic-pharmacodynamic relationships that govern survival outcomes in OP exposure models. Research applications include studying brain tissue accumulation kinetics, evaluating BBB penetration of reversible AChE inhibitors, and developing improved prophylactic regimens against nerve agent toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrine (hydrochloride) (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.